molecular formula C9H13N3O3S B1268743 N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid CAS No. 79888-41-8

N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid

Cat. No. B1268743
CAS RN: 79888-41-8
M. Wt: 243.29 g/mol
InChI Key: DGTVPQPIVDDUAL-UHFFFAOYSA-N
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Description

“N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves reactions with hydrazonoyl halides . A new 1,3,4-thiadiazole compound with molecular formula C9H13N3OS has been synthesized and confirmed by 1H NMR and HRMS .


Molecular Structure Analysis

The single crystal structure of a 1,3,4-thiadiazole compound was determined by a single crystal X-ray diffraction study . The crystal belongs to the triclinic system, space group P-1 . X-ray indicated that two intermolecular hydrogen bonds N1-H1···N5, N4-H4···N2 were observed .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have been formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .


Physical And Chemical Properties Analysis

The compound forms light yellow crystals, with a melting point of 174-175°C . The empirical formula is C12H13N3O2S and the molecular weight is 263.32 .

Scientific Research Applications

Anticancer, Antimicrobial, and Antioxidant Potential

Summary of the Application

A novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antiproliferative, antimicrobial, and antioxidant potential .

Methods of Application

The molecules were synthesized and their structures were established using different physicochemical and analytical means (1H-NMR, FTIR, mass spectra, and elemental analyses) .

Results or Outcomes

The cytotoxicity screening studies revealed that analogues D-1, D-6, D-15, and D-16 possessed comparable efficacy, within the IC50 range (1 to 7 μM), when taking doxorubicin as a reference drug (IC50 = 0.5 μM) . The antimicrobial activity was assessed using different Gram- (+) and Gram- (−) bacterial and fungal strains and the results revealed that molecules D-2, D-4, D-6, D-19, and D-20 possessed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .

In Vitro α-Glucosidase Inhibitory Action

Summary of the Application

The synthesis of nine promising new 1,3,4-thiadiazole derivatives based on 3-aminopyridones, containing various acidic linkers, was reported. These derivatives showed significant inhibitory activity against α-glucosidase .

Methods of Application

The synthesis was carried out by cyclizing the corresponding thiohydrazides and anhydrides of glutaric, maleic, and phthalic acids upon heating in acetic acid solution .

Results or Outcomes

The synthesized new 1,3,4-thiadiazole derivatives showed significant inhibitory activity against α-glucosidase (up to 95.0%), which is 1.9 times higher than the value for the reference drug acarbose (49.5%) . Moreover, one of the 1,3,4-thiadiazole derivatives with a benzoic acid linker showed an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM) .

Antifungal and Anti-Inflammatory Potential

Summary of the Application

Many 1,3,4-thiadiazoles have been synthesized and tested for their antifungal and anti-inflammatory potential .

Methods of Application

The specific methods of application or experimental procedures for these applications are not detailed in the source .

Results or Outcomes

The outcomes of these applications are not quantitatively detailed in the source .

Antiparasitic and Antioxidant Potential

Summary of the Application

1,3,4-thiadiazoles have also been tested for their antiparasitic and antioxidant potential .

Results or Outcomes

Antidepressant and Anticonvulsant Potential

Summary of the Application

These compounds have shown significant antidepressant and anticonvulsant activities .

Results or Outcomes

Anti-Leishmanial Potential

Summary of the Application

1,3,4-thiadiazole derivatives have shown significant anti-leishmanial activity .

properties

IUPAC Name

4-oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-2-3-7-11-12-9(16-7)10-6(13)4-5-8(14)15/h2-5H2,1H3,(H,14,15)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTVPQPIVDDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000818
Record name 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid

CAS RN

79888-41-8
Record name 4-Oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79888-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinamic acid, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079888418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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